molecular formula C22H32N2O3 B15010475 Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B15010475
M. Wt: 372.5 g/mol
InChI Key: BMPOOZWDLVEBFC-UHFFFAOYSA-N
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Description

Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

    Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds share a similar ester functional group and are known for their biological activities.

    Aldehydes and Ketones: Compounds with carbonyl groups that exhibit similar reactivity patterns in oxidation and reduction reactions.

Uniqueness: Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its unique quinoline core structure, which imparts distinct biological and chemical properties. Its long decylamino side chain also contributes to its lipophilicity, enhancing its interaction with lipid membranes and potentially increasing its bioavailability.

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 4-(decylamino)-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H32N2O3/c1-3-5-6-7-8-9-10-13-16-23-20-17-14-11-12-15-18(17)24-21(25)19(20)22(26)27-4-2/h11-12,14-15H,3-10,13,16H2,1-2H3,(H2,23,24,25)

InChI Key

BMPOOZWDLVEBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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